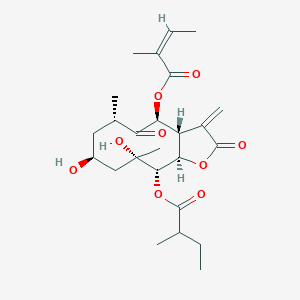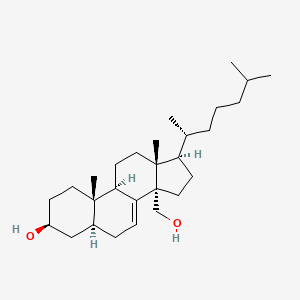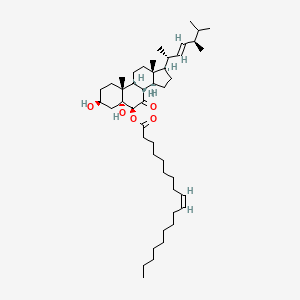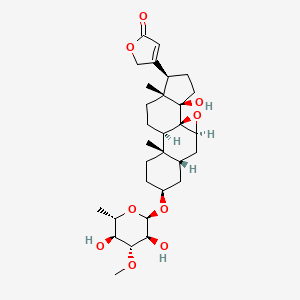![molecular formula C20H27NO3 B1259509 1-[(8E)-9-(3,4-methylenedioxyphenyl)-8-nonenoyl]pyrrolidine](/img/structure/B1259509.png)
1-[(8E)-9-(3,4-methylenedioxyphenyl)-8-nonenoyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(8E)-9-(3,4-methylenedioxyphenyl)-8-nonenoyl]pyrrolidine is a member of benzodioxoles. It has a role as a metabolite.
Applications De Recherche Scientifique
Cytotoxic Properties and Bioactivity
Cytotoxic Amide Alkaloids from Piper Boehmeriaefolium The study by Tang et al., 2011 isolated several amide alkaloids from the Piper Boehmeriaefolium plant, including 1-[(9E)-10-(3,4-methylenedioxyphenyl)-9-decenoyl]pyrrolidine, which showed significant cytotoxic activity against human cervical carcinoma HeLa cells.
Chemical Constituents and Bioactivity of Piper Sarmentosum The research by Rukachaisirikul et al., 2004 reported on various compounds isolated from Piper Sarmentosum, including amides like sarmentine that exhibited antituberculosis and antiplasmodial activities.
Crystal Structure and Chemical Analysis
Crystal Structure of Pyrrolidine Derivatives Pedroso et al., 2020 and Yang et al., 2008 provided detailed analysis on the crystal structure of pyrrolidine derivatives, which are chemically related to the compound . These studies help understand the conformation and molecular interactions of such compounds.
Analytical Characterization of Pyrrolidine Derivatives The study by Liu et al., 2022 detailed the analytical characterization of pyrrolidine derivatives, providing insights into their structural elucidation which is crucial for understanding the properties and potential applications of these compounds.
Biological Activity and Potential Therapeutic Uses
Influenza A Virus Activity of Pyrrolidine Derivatives Stamatiou et al., 2001 synthesized and evaluated the activity of 3-(2-adamantyl)pyrrolidines against influenza A virus, providing a basis for understanding the antiviral properties of related compounds.
Synthesis and Biological Relevance of Pyrrolidine Derivatives The works by Lall et al., 2012 and Żmigrodzka et al., 2022 discussed the synthesis and potential applications of pyrrolidine derivatives in medicine and industry, highlighting their importance in developing new therapeutic agents and industrial materials.
Propriétés
Formule moléculaire |
C20H27NO3 |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
(E)-9-(1,3-benzodioxol-5-yl)-1-pyrrolidin-1-ylnon-8-en-1-one |
InChI |
InChI=1S/C20H27NO3/c22-20(21-13-7-8-14-21)10-6-4-2-1-3-5-9-17-11-12-18-19(15-17)24-16-23-18/h5,9,11-12,15H,1-4,6-8,10,13-14,16H2/b9-5+ |
Clé InChI |
VBHDFZGBKBFFDM-WEVVVXLNSA-N |
SMILES isomérique |
C1CCN(C1)C(=O)CCCCCC/C=C/C2=CC3=C(C=C2)OCO3 |
SMILES canonique |
C1CCN(C1)C(=O)CCCCCCC=CC2=CC3=C(C=C2)OCO3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(2R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] hydrogen phosphate](/img/structure/B1259432.png)
![N-[(5-bromo-2-methoxyphenyl)methyl]-4-methyl-2,3-dihydro-1,4-benzothiazine-6-carboxamide](/img/structure/B1259434.png)

![(9R,10S,13R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B1259436.png)






![Dihydropyrrolo[3,2,1-hi]indole](/img/structure/B1259447.png)
![(3R,8S,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-11,17-dione](/img/structure/B1259449.png)